molecular formula C12H7Cl3 B1345123 2,3',6-Trichlorobiphenyl CAS No. 38444-76-7

2,3',6-Trichlorobiphenyl

Cat. No.: B1345123
CAS No.: 38444-76-7
M. Wt: 257.5 g/mol
InChI Key: VQOFJPFYTCHPTR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3’,6-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . This interaction can disrupt normal hormonal functions and lead to adverse health effects.

Cellular Effects

2,3’,6-Trichlorobiphenyl affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to bind to the estrogen receptor, affecting the regulation of gene expression and cellular proliferation . This can lead to disruptions in normal cellular functions and contribute to the development of diseases.

Molecular Mechanism

The molecular mechanism of 2,3’,6-Trichlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the estrogen receptor, which can lead to the activation or inhibition of specific genes involved in cellular proliferation and differentiation . This interaction can disrupt normal cellular functions and contribute to the development of diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,6-Trichlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and continue to exert its effects over long periods . Long-term exposure to 2,3’,6-Trichlorobiphenyl has been shown to cause adverse effects on cellular function, including disruptions in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2,3’,6-Trichlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while at high doses, it can lead to toxic or adverse effects . Studies have shown that high doses of 2,3’,6-Trichlorobiphenyl can cause significant disruptions in gene expression and cellular metabolism, leading to adverse health effects.

Metabolic Pathways

2,3’,6-Trichlorobiphenyl is involved in various metabolic pathways, including those catalyzed by cytochrome P-450 enzymes. These enzymes metabolize the compound to polar metabolites that can undergo conjugation with glutathione and glucuronic acid . This metabolic process helps to detoxify the compound and facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, 2,3’,6-Trichlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist and exert its effects over long periods.

Subcellular Localization

The subcellular localization of 2,3’,6-Trichlorobiphenyl is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, contributing to its overall impact on cellular processes.

Properties

IUPAC Name

1,3-dichloro-2-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOFJPFYTCHPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074143
Record name 2,3',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-76-7
Record name 2,3',6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',6-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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